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molecular formula C11H15NO2 B3065477 Corypalline CAS No. 450-14-6

Corypalline

Cat. No. B3065477
M. Wt: 193.24 g/mol
InChI Key: FELOSQQXIHRUSH-UHFFFAOYSA-N
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Patent
US04013664

Procedure details

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether (2e) (6.38 g) was added to N,N-dimethyl acetamide (125 ml) under nitrogen, stirred for 5 min., and treated with 2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide (1) (7.65 g). Potassium t-butoxide (4.39 g) was then added in small portions over 15 min. The reaction mixture was stirred under nitrogen at room temperature for 7 hours, diluted with cold water (600 ml), stirred for 10-15 min. and refrigerated overnight. The supernatant aqueous layer was decanted from the solid which was collected and washed with 1:1 methanol-ether (20 ml) followed by ether (100 ml) and sucked dry (9.40 g, 92%), to yield 1-[2'-nitro-4'-methoxy-5'-(3", 4"-dimethoxy)phenoxybenzyl]-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (3e), mp 169°-171°. An analytical sample was crystallized from chloroform-methanol: mp 173°-174°; nmr δ 2.40 (3H, NCH3), 3.85, 3.88, 3.92, and 3.98 (each 3H, 4 OCH3), 6.37-7.60 (7H, ArH).
[Compound]
Name
2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.[I-].[CH3:8][N+:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1.CC(C)([O-])C.[K+]>O>[CH3:8][N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH2:10]1 |f:1.2,3.4|

Inputs

Step One
Name
2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether
Quantity
6.38 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide
Quantity
7.65 g
Type
reactant
Smiles
[I-].C[N+]1=CC2=CC(=C(C=C2CC1)OC)O
Step Three
Name
Quantity
4.39 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under nitrogen at room temperature for 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
stirred for 10-15 min. and refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The supernatant aqueous layer was decanted from the solid which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with 1:1 methanol-ether (20 ml)
CUSTOM
Type
CUSTOM
Details
sucked dry (9.40 g, 92%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1CC2=CC(=C(C=C2CC1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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